[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-10-7-5-9(6-8-10)11(2,3)12;/h5-8H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGIGROHYNDLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride, also known by its CAS number 1185442-53-8, is a compound that has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of an ethoxy group attached to a phenyl ring, which is further connected to a methylethylamine moiety. Its molecular formula is C12H17ClN2O, indicating the presence of chlorine, nitrogen, and oxygen in addition to carbon and hydrogen.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems by acting on serotonin and dopamine receptors. Such interactions could potentially influence mood regulation and neuroprotection.
Potential Mechanisms:
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system, altering neurotransmitter release.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Cell Signaling Pathways : The compound could affect signaling cascades that regulate cell growth and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal studies have shown that this compound can exhibit antidepressant-like effects, potentially through serotonin reuptake inhibition.
- Neuroprotective Properties : It may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in conditions like arthritis.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced neuronal apoptosis | |
| Anti-inflammatory | Decreased cytokine production |
Study 1: Antidepressant Effects
In a controlled study involving rodents, this compound was administered over a four-week period. Results indicated a significant reduction in depressive-like behaviors compared to the control group. This effect was associated with increased levels of serotonin in the hippocampus.
Study 2: Neuroprotection
A study focusing on neurodegeneration models demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of optically active compounds, which are essential in pharmaceuticals. The compound facilitates the formation of chiral centers during chemical reactions, leading to the synthesis of various biologically active molecules.
- Case Study: Synthesis of Chiral Amines
In a study highlighted by a patent, this compound was utilized to synthesize chiral amines such as Sitagliptin and Elarofiban. These compounds are significant in treating diabetes and cardiovascular diseases, respectively. The use of this compound allowed for improved yields and optical purity in the final products .
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties. Its structural similarity to known psychoactive substances suggests potential applications in neuropharmacology.
- Potential Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound could influence neurotransmitter systems, particularly serotonin pathways. This aligns with findings from related compounds like 4-Methoxyamphetamine, which has been studied for its effects on serotonin release and reuptake inhibition .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Methoxy vs. Ethoxy Groups: N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride () replaces the ethoxy group with methoxy (–OCH₃). The shorter methoxy chain reduces lipophilicity (logP decreases by ~0.5 units) but enhances solubility in polar solvents. This substitution may weaken π-π stacking interactions in host-guest chemistry applications compared to the ethoxy analog . 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride () introduces a bulky 3-methylphenylmethoxy group.
Propoxy and Longer Chains :
Backbone Modifications
- Stereochemical Variations: (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride () adds a methoxy group to the ethane backbone (C₁₁H₁₈ClNO₂). This introduces a chiral center and increases polarity, impacting pharmacokinetic properties such as metabolic stability . Metoprolol-Related Compounds (): Derivatives like 4-[2-hydroxy-3-(1-methylethyl)aminopropoxy]benzaldehyde hydrochloride highlight how backbone hydroxylation influences β-blocker activity, suggesting that similar modifications in the target compound could alter receptor binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent | logP* (Predicted) |
|---|---|---|---|---|
| [1-(4-Ethoxyphenyl)-1-methylethyl]amine HCl | C₁₁H₁₈ClNO | 215.73 | –OCH₂CH₃ | 2.1 |
| [1-(4-Propoxyphenyl)propyl]amine HCl | C₁₂H₂₀ClNO | 229.75 | –OCH₂CH₂CH₃ | 3.0 |
| N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl | C₁₂H₂₀ClNO | 229.75 | –OCH₃ | 1.6 |
| (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl | C₁₁H₁₈ClNO₂ | 231.72 | –OCH₂CH₃, –OCH₃ | 1.8 |
*logP values estimated using ChemDraw predictions.
Pharmacological and Toxicological Insights
- Binding Interactions : The ethoxy group’s moderate electron-donating capacity may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in Metoprolol analogs () .
- Toxicity: Structural analogs like propranolol hydrochloride () indicate that amine hydrochlorides with aryloxy groups can exhibit β-blockade activity but may also carry cardiovascular risks .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of a phenolic precursor, followed by reductive amination to introduce the amine group. For example, intermediates like 2-(4-ethoxyphenyl)ethyl derivatives can undergo alkylation with isopropylamine under controlled pH (8–10) and temperature (40–60°C) to form the tertiary amine. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl in ethanol .
- Optimization Tips :
- Use catalysts like palladium or nickel for efficient hydrogenation during reductive steps .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance yield .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Workflow :
- NMR : -NMR should show characteristic peaks: δ 1.3–1.5 ppm (triplet, ethoxy CH), δ 3.9–4.1 ppm (quartet, OCH), and δ 2.8–3.2 ppm (multiplet, isopropylamine CH) .
- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 245.70 ([M-Cl]) .
- Elemental Analysis : Match calculated vs. observed values for C, H, N (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for this compound?
- Case Study : If receptor-binding assays show inconsistent IC values:
- Variable Control : Standardize assay conditions (pH, temperature, solvent DMSO ≤0.1%) to minimize artifacts .
- Orthogonal Assays : Validate using SPR (surface plasmon resonance) and cell-based functional assays (e.g., cAMP modulation) .
- Impurity Profiling : Quantify byproducts (e.g., des-ethyl analogs) via HPLC-MS; impurities >0.1% can skew results .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Workflow :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs) .
- ADMET Prediction : Predict logP (target <3), solubility (≥50 μM), and CYP450 inhibition using SwissADME or ADMETlab .
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioavailability .
Q. What advanced spectroscopic techniques are critical for characterizing degradation products under stress conditions?
- Degradation Study Protocol :
- Stress Testing : Expose to heat (80°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C) .
- LC-HRMS : Identify degradation products (e.g., de-ethylated or oxidized species) with accurate mass (<5 ppm error) .
- NMR Dynamics : -CPMAS NMR can reveal solid-state degradation pathways .
Comparative and Mechanistic Questions
Q. How does the substitution pattern (e.g., ethoxy vs. methoxy) influence the compound’s receptor selectivity?
- SAR Insights :
- Ethoxy groups enhance lipophilicity (logP +0.5 vs. methoxy), improving blood-brain barrier penetration .
- Bulkier substituents (e.g., isopropoxy) reduce affinity for adrenergic receptors but increase serotonin receptor binding .
- Experimental Validation :
- Radioligand displacement assays (e.g., -prazosin for α1-adrenoceptors) .
Q. What mechanistic insights explain the compound’s instability in aqueous buffers?
- Degradation Pathways :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
